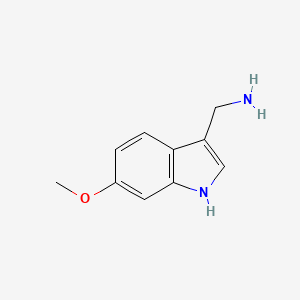

(6-Methoxy-1H-indol-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-methoxy-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRWUJQPQPEBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651653 | |

| Record name | 1-(6-Methoxy-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887582-58-3 | |

| Record name | 6-Methoxy-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887582-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methoxy-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (6-Methoxy-1H-indol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxy-1H-indol-3-yl)methanamine is a substituted indoleamine derivative. The indole scaffold is a prominent feature in a multitude of biologically active natural products and synthetic compounds, making its derivatives, such as this one, of significant interest in medicinal chemistry and drug discovery. The presence of the methoxy group at the 6-position and the aminomethyl group at the 3-position of the indole ring suggests potential interactions with various biological targets, particularly within the central nervous system. This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and plausible biological activities of this compound.

Core Chemical Properties

While comprehensive experimental data for this compound is not extensively documented in publicly accessible literature, its fundamental chemical properties can be summarized.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 887582-58-3 | [1][2] |

| Molecular Formula | C₁₀H₁₂N₂O | [2] |

| Molecular Weight | 176.22 g/mol | [2] |

| Appearance | Likely a solid at room temperature | Inferred |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Note: "Data not available" indicates that specific experimental values were not found in the searched literature. Inferences are based on the properties of similar chemical structures.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established synthetic routes for primary amines from indole precursors. Two plausible methods are detailed below.

Method 1: Reductive Amination of 6-Methoxy-1H-indole-3-carboxaldehyde

This is a common and effective method for the synthesis of primary amines from aldehydes. The process involves the reaction of the aldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the desired primary amine.

Reaction Scheme:

Detailed Experimental Protocol:

-

Imine Formation:

-

Dissolve 6-Methoxy-1H-indole-3-carboxaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia, for example, a solution of ammonia in methanol or ammonium chloride.

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the aldehyde.

-

-

Reduction:

-

Once imine formation is complete or has reached equilibrium, add a reducing agent. Common choices include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

-

If using sodium borohydride, the reaction is typically carried out at room temperature. For the less reactive sodium cyanoborohydride, the reaction may require mild heating.

-

Continue stirring until the imine is fully reduced, as monitored by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding water or a dilute acid.

-

Remove the organic solvent under reduced pressure.

-

Adjust the pH of the aqueous residue to be basic (pH > 10) using a suitable base like sodium hydroxide to ensure the amine is in its free base form.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Method 2: Reduction of 6-Methoxy-1H-indole-3-carbonitrile

This method involves the reduction of a nitrile group to a primary amine using a strong reducing agent.

Reaction Scheme:

Detailed Experimental Protocol:

-

Reduction:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) (typically 1.5-2 equivalents) in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 6-Methoxy-1H-indole-3-carbonitrile (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. The reaction progress can be monitored by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

A granular precipitate will form, which can be removed by filtration.

-

Wash the filter cake with additional organic solvent.

-

Combine the filtrate and washes, dry over an anhydrous salt, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are scarce in the available literature. However, its structural similarity to endogenous neurochemicals and known psychoactive compounds, particularly serotonin and melatonin, allows for informed hypotheses regarding its potential biological targets and mechanisms of action.

Serotonin Receptor Agonism

The indoleamine core is a key pharmacophore for serotonin (5-hydroxytryptamine or 5-HT) receptors. The presence and position of the methoxy group can significantly influence the affinity and selectivity for different 5-HT receptor subtypes. For instance, 6-methoxy substitution in related indole compounds has been shown to be compatible with binding to 5-HT₁ₐ and other serotonin receptors. It is therefore plausible that this compound acts as an agonist at one or more serotonin receptors.

Activation of G-protein coupled serotonin receptors can trigger a variety of downstream signaling cascades. A generalized serotonin receptor signaling pathway is depicted below.

Relationship to Melatonin Synthesis

This compound is structurally related to key intermediates in the biosynthesis of melatonin. The melatonin synthesis pathway begins with the amino acid tryptophan and proceeds through serotonin. This suggests that the target compound could potentially interact with enzymes in this pathway or act as a precursor or metabolite.

Conclusion

This compound is a compound with a chemical structure that suggests significant potential for biological activity, particularly as a modulator of the serotonergic system. While detailed experimental data is currently limited, this guide provides a foundation for researchers by outlining its core chemical properties, providing plausible and detailed synthetic protocols, and postulating its likely interactions with key signaling pathways based on structure-activity relationships of related molecules. Further experimental investigation is warranted to fully elucidate the chemical and pharmacological profile of this intriguing indoleamine.

References

An In-depth Technical Guide to the Synthesis of (6-Methoxy-1H-indol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for (6-Methoxy-1H-indol-3-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the formylation of 6-methoxy-1H-indole, followed by the reductive amination of the resulting aldehyde intermediate. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through two key chemical transformations:

-

Vilsmeier-Haack Formylation: 6-Methoxy-1H-indole is formylated at the C3 position of the indole ring using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield 6-methoxy-1H-indole-3-carboxaldehyde.

-

Reductive Amination: The intermediate aldehyde is then converted to the target primary amine, this compound, via reductive amination. This transformation can be accomplished using various reagents, including a nitrogen source like ammonia or an ammonium salt, and a suitable reducing agent.

Experimental Protocols

Step 1: Synthesis of 6-Methoxy-1H-indole-3-carboxaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like indoles.[1] The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) which then attacks the indole ring.[2]

Experimental Protocol:

A solution of N,N-dimethylformamide (DMF) is cooled in an ice bath. To this, phosphorus oxychloride (POCl₃) is added dropwise while maintaining the temperature below 10 °C. After the addition is complete, a solution of 6-methoxy-1H-indole in DMF is added slowly to the Vilsmeier reagent. The reaction mixture is then stirred at a slightly elevated temperature (e.g., 35-40 °C) for several hours.[2] Upon completion, the reaction is quenched by the addition of ice water and neutralized with an aqueous base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.[3] The solid product is collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound via Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[4][5] In this step, the aldehyde intermediate is reacted with a source of ammonia to form an imine in situ, which is then reduced to the primary amine.

Experimental Protocol:

6-methoxy-1H-indole-3-carboxaldehyde is dissolved in a suitable solvent, such as methanol or ethanol. A source of ammonia, typically aqueous ammonia or ammonium acetate, is added to the solution. A reducing agent, such as sodium borohydride (NaBH₄), is then added portion-wise to the reaction mixture.[6] The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude product, which can be further purified by chromatography if necessary. Alternative methods may employ catalytic hydrogenation with hydrogen gas and a metal catalyst.[7]

Quantitative Data

The following tables summarize typical reaction parameters and yields for the synthesis of this compound. The data is compiled from analogous reactions reported in the scientific literature.

Table 1: Vilsmeier-Haack Formylation of Substituted Indoles

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,5-dimethyl-aniline | Vilsmeier reagent, DMF | 90 | 8 | 89 | [3] |

| 5-chloro-2-methyl-aniline | Vilsmeier reagent, DMF | 90 | 8 | 91 | [3] |

| 2-methoxy-6-methyl-aniline | Vilsmeier reagent, DMF | 90 | 7 | 86 | [3] |

| 2-fluoro-6-methyl-aniline | Vilsmeier reagent, DMF | 0 | 5 | 92 | [3] |

Table 2: Reductive Amination of Aldehydes to Primary Amines

| Aldehyde | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Aqueous NH₃ | H₂ (1-10 bar), Co catalyst | Water | 80 | - | >99 | [7] |

| Various Aldehydes | Amine | NaBH₄, Silica Chloride | THF | Room Temp | - | - | [6] |

| p-methoxybenzaldehyde | n-butylamine | H₂ (100 bar), Co catalyst | - | 100 | - | 72-96 | [8] |

Conclusion

The described two-step synthesis provides an efficient and well-documented pathway to this compound. The Vilsmeier-Haack formylation is a high-yielding reaction for the preparation of the key aldehyde intermediate. Subsequent reductive amination offers a versatile and effective method for the final conversion to the desired primary amine. The choice of reagents and reaction conditions for the reductive amination step can be tailored to the specific requirements of the synthesis, including considerations of scale, functional group tolerance, and available equipment. This guide provides a solid foundation for researchers and drug development professionals to synthesize this important indole derivative for their research and development activities.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. benchchem.com [benchchem.com]

- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 4. gctlc.org [gctlc.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. "Direct reductive amination of carbonyl compounds using sodium borohydr" by HESHMATOLLAH ALINEZHAD, MAHMOOD TAJBAKHSH et al. [journals.tubitak.gov.tr]

- 7. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of Action of (6-Methoxy-1H-indol-3-yl)methanamine

Disclaimer: Scientific literature available in the public domain lacks specific experimental data for (6-Methoxy-1H-indol-3-yl)methanamine. The following guide is constructed based on the established pharmacology of structurally analogous tryptamine derivatives, particularly its positional isomer 6-methoxytryptamine and its N,N-dimethylated analog 6-MeO-DMT. The mechanism of action, quantitative data, and signaling pathways described herein are therefore predictive and extrapolated from these related compounds.

Introduction

This compound belongs to the tryptamine class of compounds, which are known for their interaction with the serotonergic system. Tryptamines share a core indoleamine structure, similar to the endogenous neurotransmitter serotonin (5-hydroxytryptamine), which allows them to bind to and modulate various serotonin receptors. The presence and position of substituents on the indole ring, such as a methoxy group, significantly influence the pharmacological profile, including receptor affinity, selectivity, and functional activity. This guide provides a comprehensive overview of the predicted mechanism of action for this compound based on the current understanding of related methoxy-substituted tryptamines.

Predicted Mechanism of Action

Based on the pharmacology of its analogs, this compound is predicted to act primarily as a modulator of serotonin (5-HT) receptors. The principal target is expected to be the 5-HT₂A receptor, a G-protein coupled receptor (GPCR) that is the primary target for classic serotonergic hallucinogens[1][2]. Activation of the 5-HT₂A receptor is believed to mediate the potential psychoactive effects of many tryptamines.

Additionally, interactions with other serotonin receptor subtypes, such as 5-HT₁A and 5-HT₂C, are possible and would contribute to the overall pharmacological profile. The 6-methoxy substitution is known to alter the affinity and efficacy at these receptors compared to unsubstituted or 5-methoxy substituted tryptamines[2]. For instance, 6-MeO-DMT, a close analog, acts as a 5-HT₂A receptor agonist but appears to be non-hallucinogenic and has a reduced potency at serotonin receptors compared to 5-MeO-DMT[2].

Furthermore, some tryptamines can interact with monoamine transporters, though methoxy substitution can reduce this activity[1]. It is also plausible that this compound could be a substrate for monoamine oxidase (MAO), a key enzyme in the metabolic degradation of tryptamines[3].

Quantitative Data for Structurally Related Compounds

The following tables summarize the available quantitative data for 6-methoxytryptamine and 6-MeO-DMT to provide a comparative reference for the predicted activity of this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Related Compounds

| Compound | 5-HT₂A Receptor | 5-HT₁A Receptor | Reference |

| 6-MeO-DMT | Lower affinity than 5-MeO-DMT and DMT | 110-fold lower affinity than 5-MeO-DMT | [2] |

| 6-Methoxyharmalan* | 4,220–5,600 | No binding | [4] |

Note: 6-Methoxyharmalan is a cyclized tryptamine analog of 6-methoxytryptamine.

Table 2: Functional Activity (EC₅₀, nM) of Related Compounds

| Compound | 5-HT₂A Receptor | Reference |

| 6-Methoxytryptamine | 2,443 | [1] |

Table 3: Monoamine Release (EC₅₀, nM) for 6-Methoxytryptamine

| Monoamine | EC₅₀ (nM) | Reference |

| Serotonin | 53.8 | [1] |

| Dopamine | 113 | [1] |

| Norepinephrine | 465 | [1] |

Signaling Pathways

The primary predicted signaling pathway for this compound involves the activation of the 5-HT₂A receptor. This receptor is coupled to the Gq/G₁₁ family of G-proteins. Upon agonist binding, the G-protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to characterize the mechanism of action of this compound.

This assay is used to determine the binding affinity (Ki) of the compound for various receptors.

-

Objective: To quantify the affinity of this compound for serotonin receptors (e.g., 5-HT₂A, 5-HT₁A).

-

Materials:

-

Cell membranes expressing the target receptor (e.g., from rat frontal cortex or recombinant cell lines).

-

Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂A).

-

Test compound: this compound.

-

Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand).

-

Assay buffer (e.g., Tris-HCl).

-

96-well filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 30-60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through the filter plate, washing with ice-cold buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

This functional assay measures the ability of a compound to activate Gq-coupled receptors like 5-HT₂A by detecting changes in intracellular calcium levels.

-

Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of this compound at the 5-HT₂A receptor.

-

Materials:

-

A cell line stably expressing the 5-HT₂A receptor (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test compound: this compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

-

-

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes at 37°C).

-

Prepare serial dilutions of the test compound in a separate plate.

-

Place both plates in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

The instrument will then add the test compound to the cell plate and continuously measure the change in fluorescence over time.

-

The peak fluorescence intensity is proportional to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ and Emax values.

-

The HTR in rodents is a behavioral proxy for 5-HT₂A receptor-mediated psychedelic effects in humans.

-

Objective: To assess the in vivo 5-HT₂A receptor agonist activity of this compound.

-

Materials:

-

Male C57BL/6J mice.

-

Test compound: this compound.

-

Vehicle control (e.g., saline).

-

Observation chambers.

-

Optional: A magnetometer system for automated detection.

-

-

Procedure:

-

Acclimate the mice to the observation chambers.

-

Administer the test compound or vehicle via a specific route (e.g., intraperitoneal injection).

-

Immediately place the mice back into the observation chambers.

-

Record the number of head twitches over a defined period (e.g., 30-60 minutes).

-

A head twitch is characterized as a rapid, side-to-side rotational movement of the head.

-

Compare the number of head twitches in the compound-treated groups to the vehicle control group.

-

To confirm 5-HT₂A receptor mediation, a separate experiment can be conducted where a 5-HT₂A antagonist is administered prior to the test compound.

-

Conclusion

While direct experimental data for this compound is not currently available, its structural similarity to other methoxy-substituted tryptamines allows for a predictive understanding of its mechanism of action. It is hypothesized to be a serotonin receptor agonist, with a primary affinity for the 5-HT₂A receptor, leading to the activation of the Gq/PLC/IP₃/DAG signaling cascade. Its functional profile, including its potential for psychoactive effects and interaction with other serotonin receptors and monoamine transporters, would need to be elucidated through rigorous experimental investigation using the protocols outlined in this guide. The quantitative data from related compounds suggest that the 6-methoxy substitution may result in a distinct pharmacological profile compared to its 5-methoxy counterpart. Further research is warranted to fully characterize the therapeutic potential and safety profile of this compound.

References

An In-Depth Technical Guide to the Biological Activity of (6-Methoxy-1H-indol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methoxy-1H-indol-3-yl)methanamine, commonly known as 6-methoxytryptamine (6-MeO-T), is a tryptamine derivative with a distinct pharmacological profile. This technical guide provides a comprehensive overview of its biological activity, focusing on its potent role as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). In contrast to its more extensively studied isomer, 5-methoxytryptamine (5-MeO-T), 6-MeO-T demonstrates significantly weaker activity as a direct serotonin receptor agonist. This document details the quantitative data on its monoamine release activity, provides in-depth experimental protocols for relevant assays, and visualizes the key signaling pathways involved.

Introduction

Tryptamine and its derivatives are a class of compounds that have garnered significant interest in neuroscience and pharmacology due to their diverse interactions with the central nervous system. This compound is a positional isomer of the well-known serotonergic agonist 5-methoxytryptamine. However, the seemingly minor shift in the methoxy group from the 5th to the 6th position on the indole ring results in a dramatically different mechanism of action. While 5-MeO-T primarily acts as a potent agonist at various serotonin receptors, 6-MeO-T's primary biological activity is the induction of monoamine release. This guide will explore the specific nature of this activity and its implications.

Quantitative Pharmacological Data

The primary biological effect of this compound is its function as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). It also exhibits weak agonist activity at the serotonin 5-HT2A receptor. The following tables summarize the key quantitative data characterizing these activities.

Table 1: Monoamine Release Potency of this compound in Rat Brain Synaptosomes [1]

| Monoamine | EC50 (nM) |

| Serotonin (5-HT) | 53.8 |

| Norepinephrine (NE) | 465 |

| Dopamine (DA) | 113 |

EC50 (Half-maximal effective concentration) represents the concentration of the compound required to elicit 50% of the maximal monoamine release.

Table 2: 5-HT2A Receptor Agonist Activity of this compound [1]

| Parameter | Value |

| EC50 (nM) | 2,443 |

| Emax (%) | 111 |

EC50 represents the concentration for 50% of maximal receptor activation. Emax represents the maximum efficacy relative to a full agonist.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Monoamine Release Assay in Rat Brain Synaptosomes

This protocol describes a common method to measure the release of radiolabeled monoamines from isolated nerve terminals (synaptosomes).

3.1.1. Materials and Reagents

-

Whole rat brain

-

Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4

-

Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4

-

Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine

-

This compound test solutions

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass fiber filters

-

Cell harvester or filtration apparatus

3.1.2. Procedure

-

Synaptosome Preparation:

-

Euthanize a rat according to approved animal welfare protocols and rapidly dissect the brain.

-

Homogenize the brain tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in KRH buffer.

-

-

Radiolabeling:

-

Aliquot the synaptosomal suspension.

-

Add the respective radiolabeled neurotransmitter (e.g., [³H]Serotonin) to a final concentration of approximately 10 nM.

-

Incubate for 10-15 minutes at 37°C to allow for uptake of the radiolabel.

-

Wash the synaptosomes twice with fresh KRH buffer by centrifugation and resuspension to remove excess radiolabel.

-

-

Release Assay:

-

Resuspend the final radiolabeled synaptosomal pellet in KRH buffer.

-

Aliquot the suspension into tubes or a 96-well plate.

-

Add varying concentrations of this compound or vehicle control.

-

Incubate for 5-10 minutes at 37°C.

-

Terminate the release by rapid filtration through glass fiber filters, trapping the synaptosomes.

-

Collect the filtrate, which contains the released radiolabeled neurotransmitter.

-

Lyse the synaptosomes on the filter with a lysis buffer or water.

-

-

Quantification:

-

Add both the filtrate and the lysed synaptosome fractions to separate scintillation vials with scintillation fluid.

-

Measure the radioactivity in each fraction using a liquid scintillation counter.

-

Calculate the percentage of neurotransmitter release for each concentration of the test compound.

-

5-HT2A Receptor Functional Assay (Calcium Mobilization)

This protocol outlines a method to determine the agonist activity of a compound at the 5-HT2A receptor by measuring changes in intracellular calcium concentration.

3.2.1. Materials and Reagents

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127.

-

This compound test solutions.

-

Serotonin (as a reference agonist).

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capabilities.

3.2.2. Procedure

-

Cell Culture and Plating:

-

Culture the HEK293-5-HT2A cells in appropriate culture medium.

-

Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in Assay Buffer. Pluronic F-127 can be included to aid in dye solubilization.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate for 45-60 minutes at 37°C in the dark to allow for dye uptake.

-

Wash the cells with Assay Buffer to remove excess dye.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Add varying concentrations of this compound or the reference agonist, serotonin.

-

Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes. An increase in fluorescence indicates an increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration.

-

Plot the fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.

-

Calculate the EC50 and Emax values from the curve.

-

Signaling Pathways

The biological activity of this compound is primarily driven by its ability to induce the release of serotonin, norepinephrine, and dopamine. This is achieved by interacting with their respective transporters (SERT, NET, and DAT). The following diagrams illustrate the general signaling pathways associated with monoamine transporters and the 5-HT2A receptor.

Caption: General workflow for monoamine release.

Caption: 5-HT2A receptor signaling pathway.

Conclusion

This compound is a potent monoamine releasing agent with a distinct pharmacological profile compared to its 5-methoxy isomer. Its ability to induce the release of serotonin, norepinephrine, and dopamine suggests potential for further investigation in the context of neuropsychiatric research and drug development. The weak agonist activity at the 5-HT2A receptor indicates that its primary effects are not mediated by direct receptor activation but rather through the modulation of monoamine levels in the synapse. This technical guide provides a foundational understanding of its biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways, to aid researchers in their exploration of this intriguing tryptamine derivative.

References

(6-Methoxy-1H-indol-3-yl)methanamine CAS number and structure

Chemical Formula: C₁₀H₁₂N₂O[2]

Structure:

Core Data Summary

This section summarizes the essential chemical and physical data for (6-Methoxy-1H-indol-3-yl)methanamine. Due to the limited availability of experimentally derived data in peer-reviewed literature, some properties are based on commercially available information.

| Property | Value | Source |

| CAS Number | 887582-58-3 | [1][2] |

| Molecular Formula | C₁₀H₁₂N₂O | [2] |

| Molecular Weight | 176.22 g/mol | [3] |

| Purity | ≥95% (Typically available) | [1][3] |

| Synonyms | 6-Methoxy-1H-indole-3-methanamine, 3-(Aminomethyl)-6-methoxyindole |

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not extensively published, a common and plausible route is the reductive amination of 6-methoxy-1H-indole-3-carboxaldehyde. This method is widely used for the synthesis of primary amines from aldehydes.[4][5][6]

Proposed Synthetic Workflow: Reductive Amination

The synthesis can be conceptualized as a two-step, one-pot reaction where the aldehyde first reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

References

- 1. This compound - 通用试剂 - 西典实验 [seedior.com]

- 2. This compound | 887582-58-3 [sigmaaldrich.com]

- 3. 887582-58-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. WO2022140844A1 - Method of synthesizing indole compounds - Google Patents [patents.google.com]

(6-Methoxy-1H-indol-3-yl)methanamine: A Technical Review of Synthesis and Potential Biological Activity

(6-Methoxy-1H-indol-3-yl)methanamine , a derivative of the privileged indole scaffold, holds significant potential for investigation in the fields of neuropharmacology and medicinal chemistry. Its structural similarity to endogenous signaling molecules and other psychoactive compounds suggests a likelihood of interaction with key biological targets within the central nervous system. This technical guide provides a comprehensive overview of the available literature on its synthesis, and based on structure-activity relationships of closely related analogs, explores its potential biological activities, offering a roadmap for future research.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C10H12N2O | PubChem |

| Molecular Weight | 176.22 g/mol | PubChem |

| CAS Number | 887582-58-3 | Vendor |

| Appearance | Not specified (likely solid) | N/A |

| Solubility | Not specified | N/A |

Synthesis

Proposed Synthetic Pathways

Experimental Protocols (Hypothetical)

Route A: Synthesis via 6-Methoxygramine

-

Synthesis of 6-Methoxygramine: The Mannich reaction is a classic method for the synthesis of gramine and its derivatives.[1]

-

To a solution of 6-methoxyindole in a suitable solvent (e.g., acetic acid), aqueous formaldehyde and dimethylamine are added.

-

The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The product, 6-methoxygramine, is then isolated and purified by standard procedures such as extraction and crystallization.

-

-

N-Demethylation of 6-Methoxygramine: The conversion of the tertiary amine in gramine to a primary amine is a known transformation, though it can be challenging.

Route B: Synthesis via 6-Methoxy-1H-indole-3-carboxaldehyde

-

Synthesis of 6-Methoxy-1H-indole-3-carboxaldehyde: The Vilsmeier-Haack reaction is a standard method for the formylation of indoles.

-

A mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) is prepared at low temperature.

-

6-Methoxyindole is added, and the reaction is stirred, followed by heating.

-

Aqueous workup and purification yield 6-methoxy-1H-indole-3-carboxaldehyde.[3]

-

-

Reductive Amination: The aldehyde can be converted to the primary amine via reductive amination.[4]

-

The aldehyde is reacted with a source of ammonia (e.g., ammonium acetate, ammonia in methanol) in the presence of a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation.

-

Purification by chromatography would yield the target compound.

-

Route C: Synthesis via 6-Methoxy-1H-indole-3-carbonitrile

-

Synthesis of 6-Methoxy-1H-indole-3-carbonitrile: This intermediate can be prepared from the corresponding aldehyde.

-

One method involves the reaction of 6-methoxy-1H-indole-3-carboxaldehyde with a reagent like hydroxylamine hydrochloride to form the oxime, followed by dehydration.

-

A more direct, one-step conversion from the aldehyde to the nitrile has also been reported for other indole derivatives.[5]

-

-

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine using various reducing agents.

-

Strong reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent are effective.

-

Catalytic hydrogenation over a suitable catalyst (e.g., Raney nickel, palladium on carbon) under a hydrogen atmosphere is another common method.

-

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not available. However, based on the extensive literature on structurally related indole derivatives, it is plausible to hypothesize its potential interactions with key neurological targets, primarily serotonin receptors and monoamine oxidases.

Serotonin Receptor Affinity

The indole scaffold is a well-established pharmacophore for serotonin (5-HT) receptors.[6] The presence of a methoxy group on the indole ring, particularly at the 5 or 6-position, is known to influence receptor affinity and selectivity. For instance, many 5-methoxy- and 6-methoxyindole derivatives exhibit affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[6][7] The aminomethyl side chain at the 3-position is also a common feature in many serotonergic ligands.

Experimental Protocol: Serotonin Receptor Binding Assay

A standard radioligand binding assay can be employed to determine the affinity of the compound for various serotonin receptor subtypes.[8]

-

Membrane Preparation: Membranes from cells expressing the desired human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A) or from brain tissue known to be rich in the receptor (e.g., rat frontal cortex for 5-HT2A) are prepared by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound, this compound.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to allow for binding equilibrium to be reached.

-

Filtration: The incubation is terminated by rapid filtration through a filter mat to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Monoamine Oxidase Inhibition

Indole derivatives are also known to interact with monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of monoamine neurotransmitters.[9] The inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine in the brain, which is a therapeutic strategy for depression and Parkinson's disease.[10] Structure-activity relationship studies of various indole-based compounds have identified key structural features that contribute to MAO inhibition and selectivity.[11] The presence of the methoxy group and the aminomethyl side chain in the target molecule makes it a candidate for investigation as a potential MAO inhibitor.

Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay

A fluorometric or spectrophotometric assay can be used to determine the MAO inhibitory activity of the compound.[10][12][13]

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

-

Assay Buffer Preparation: A suitable buffer (e.g., phosphate buffer) is prepared.

-

Test Compound Preparation: Serial dilutions of this compound are prepared in the assay buffer.

-

Assay Procedure:

-

The MAO enzyme (either MAO-A or MAO-B) is pre-incubated with the test compound at various concentrations in a 96-well plate.

-

The reaction is initiated by adding a substrate. For a fluorometric assay, a non-fluorescent substrate that is converted to a fluorescent product by the action of MAO is used (e.g., kynuramine).[13] For a spectrophotometric assay, a substrate whose product has a distinct absorbance can be used (e.g., benzylamine for MAO-B).[10]

-

The plate is incubated at 37°C.

-

-

Detection: The fluorescence or absorbance is measured at appropriate wavelengths using a plate reader.

-

Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule. While its synthesis has not been explicitly detailed, established methodologies in indole chemistry provide clear and feasible pathways for its preparation. Based on the well-documented pharmacology of its structural analogs, this compound is a promising candidate for investigation as a modulator of serotonin receptors and/or a monoamine oxidase inhibitor.

Future research should focus on the efficient and scalable synthesis of this compound. Following its successful synthesis and characterization, a comprehensive pharmacological evaluation is warranted. This should include in vitro binding and functional assays for a panel of serotonin receptor subtypes, as well as inhibitory assays for both MAO-A and MAO-B to determine its potency and selectivity. Subsequent in vivo studies in relevant animal models could then elucidate its potential therapeutic applications in neurological and psychiatric disorders. This systematic approach will be crucial in unlocking the potential of this novel indole derivative.

References

- 1. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 5. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]

An In-depth Technical Guide to (6-Methoxy-1H-indol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methoxy-1H-indol-3-yl)methanamine, also widely known as 6-methoxytryptamine, is a tryptamine derivative that has garnered interest in neuropharmacology. First described in the 1950s, this compound is a positional isomer of the more extensively studied 5-methoxytryptamine (5-MeO-T). Its distinct pharmacological profile, characterized primarily as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), differentiates it from many other psychoactive tryptamines that act as direct receptor agonists. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of 6-methoxytryptamine. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a summary of its physicochemical and pharmacological data. Furthermore, relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental application. This document is intended to serve as a core resource for researchers and professionals engaged in neuroscience and drug development.

Discovery and History

This compound was first reported in the scientific literature in the 1950s, during a period of burgeoning interest in tryptamine derivatives and their physiological effects. It is a structural isomer of 5-methoxytryptamine, a compound with a more prominent history of research. The key structural difference lies in the position of the methoxy group on the indole ring, a seemingly minor alteration that results in a significant divergence in pharmacological activity.

While not as widely studied as its 5-methoxy counterpart, 6-methoxytryptamine is notable for its relationship to several naturally occurring bioactive compounds. Certain β-carbolines, such as harmine and harmaline, and some iboga alkaloids are cyclized derivatives of 6-methoxytryptamine. This connection to naturally occurring psychoactive substances underscores its relevance in the broader context of neuropharmacology and medicinal chemistry.

Physicochemical and Pharmacological Data

The properties of this compound are summarized in the tables below, providing a quick reference for its chemical identity, physical characteristics, and pharmacological activity.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(6-methoxy-1H-indol-3-yl)ethanamine | |

| Synonyms | 6-Methoxytryptamine, 6-MeO-T | |

| CAS Number | 3610-36-4 | |

| Molecular Formula | C₁₁H₁₄N₂O | |

| Molar Mass | 190.246 g/mol | |

| Appearance | Off-white to slightly brown crystalline powder | |

| Melting Point | 146-147 °C | |

| Boiling Point | 380.0 ± 27.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ |

Table 2: Pharmacological Data

| Parameter | Value | Species/System | Reference |

| Primary Mechanism | Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) | [1] | |

| Serotonin Release (EC₅₀) | 53.8 nM | Rat brain synaptosomes | [1] |

| Dopamine Release (EC₅₀) | 113 nM | Rat brain synaptosomes | [1] |

| Norepinephrine Release (EC₅₀) | 465 nM | Rat brain synaptosomes | [1] |

| 5-HT₂A Receptor Agonism (EC₅₀) | 2,443 nM | [1] | |

| 5-HT₂A Receptor Efficacy (Eₘₐₓ) | 111% (Full Agonist) | [1] | |

| Acute Toxicity (LD₅₀) | 645 mg/kg | Mouse (subcutaneous) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key in vitro assays to characterize its pharmacological activity.

Synthesis of this compound

A practical and cost-effective synthesis has been described, starting from commercially available phthalimide and 1-bromo-3-chloropropane. The overall workflow is depicted in the diagram below, followed by a detailed step-by-step protocol.

Protocol Details:

-

Preparation of N-(3-chloropropyl)phthalimide: A mixture of phthalimide, 1-bromo-3-chloropropane, and a catalytic amount of PEG-600 with potassium carbonate (K₂CO₃) is refluxed for 7 hours. The resulting product is recrystallized from methanol.

-

Preparation of Ethyl 2-acetyl-5-phthalimido-pentanoate: The product from step 1 is subjected to phase-transfer catalyzed (PTC) alkylation with ethyl acetoacetate in the presence of triethylbenzylammonium chloride (TEBAC) and potassium hydroxide (KOH) in refluxing toluene.

-

Japp-Klingemann Reaction to form 2-Carboxyethyl-3-(2-phthalimidoethyl)-6-methoxyindole: The pentanoate derivative from step 2 is treated with a diazonium salt of m-anisidine in methanol. The diazonium salt is prepared by reacting m-anisidine with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C.

-

Hydrolysis and Decarboxylation to this compound: The indole derivative from step 3 is hydrolyzed with 15% aqueous potassium hydroxide, followed by treatment with 15% hydrochloric acid at reflux temperature. The final product is obtained after basification, extraction, and recrystallization from methanol.

Monoamine Release Assay using Synaptosomes

This assay measures the ability of this compound to induce the release of serotonin, dopamine, and norepinephrine from nerve terminals.

Protocol Overview:

-

Synaptosome Preparation:

-

Euthanize rats and rapidly dissect the brain region of interest (e.g., striatum for dopamine, cortex for serotonin and norepinephrine).

-

Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).

-

Perform differential centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 15,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

-

Resuspend the synaptosomal pellet in an appropriate physiological buffer (e.g., Krebs-Ringer-HEPES buffer).

-

-

Monoamine Release Assay:

-

Pre-incubate the synaptosomes at 37°C for a short period to equilibrate.

-

Add varying concentrations of this compound to the synaptosome suspension.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

-

Collect the supernatant, which contains the released monoamines.

-

-

Quantification of Monoamines:

-

Analyze the monoamine content in the supernatant using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

Construct a dose-response curve and calculate the EC₅₀ value for the release of each monoamine.

-

5-HT₂A Receptor Binding Assay

This assay determines the affinity of this compound for the serotonin 2A receptor.

Protocol Overview:

-

Membrane Preparation:

-

Use a cell line stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK293 cells) or rat frontal cortex tissue.

-

Homogenize the cells or tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in the assay binding buffer.

-

-

Competitive Radioligand Binding Assay:

-

In a 96-well plate, add the membrane preparation, a constant concentration of a radiolabeled 5-HT₂A antagonist (e.g., [³H]ketanserin), and varying concentrations of the unlabeled competitor, this compound.

-

Define non-specific binding using a high concentration of a known 5-HT₂A ligand (e.g., unlabeled ketanserin).

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the induction of monoamine release. This process involves the reversal of the normal function of monoamine transporters (SERT for serotonin, DAT for dopamine, and NET for norepinephrine).

In addition to its action as a monoamine releaser, this compound is also a full agonist at the 5-HT₂A receptor, albeit with low potency. The 5-HT₂A receptor is a Gq-protein coupled receptor.

Metabolism and Pharmacokinetics

Specific pharmacokinetic parameters for this compound, such as oral bioavailability and plasma half-life, are not well-documented in the literature. However, based on studies of its isomer, 5-methoxytryptamine, and other tryptamines, it is likely subject to rapid metabolism by monoamine oxidase (MAO) enzymes, particularly MAO-A. This would suggest a low oral bioavailability and a short duration of action. In vivo studies in rats have shown that the major metabolite is methoxyindole acetic acid, which is consistent with metabolism via oxidative deamination by MAO. The ability of this compound to cross the blood-brain barrier has not been quantitatively determined.

Conclusion

This compound is a pharmacologically active tryptamine with a primary mechanism of action as a monoamine releasing agent. Its distinct profile compared to its 5-methoxy isomer highlights the importance of substituent positioning in determining the pharmacological properties of tryptamine derivatives. The detailed synthetic and analytical protocols provided in this guide offer a foundation for further research into this compound and its potential applications in neuroscience and drug discovery. Future studies are warranted to fully elucidate its pharmacokinetic profile and in vivo effects.

References

Technical Guide: Safety and Handling of (6-Methoxy-1H-indol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling guidelines for (6-Methoxy-1H-indol-3-yl)methanamine (CAS No. 887582-58-3). The information is intended for use by qualified individuals in research and drug development settings.

Chemical and Physical Properties

This compound, with the molecular formula C₁₀H₁₂N₂O, is an indole derivative.[1] While specific, experimentally determined physical properties are not widely published, related compounds suggest it is likely a solid at room temperature.[2]

| Property | Value | Reference |

| CAS Number | 887582-58-3 | [1][3] |

| Molecular Formula | C₁₀H₁₂N₂O | [1] |

| Molecular Weight | 176.22 g/mol | [1] |

Hazard Identification and Safety Precautions

While a comprehensive Safety Data Sheet (SDS) with quantitative toxicological data for this compound is not publicly available, information for structurally similar compounds, such as 6-Methoxyindole, provides critical safety guidance. The primary hazards are expected to be related to skin, eye, and respiratory irritation.[4]

Hazard Statements: [4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Based on the hazard profile of similar indole compounds, the following safety measures are recommended.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn at all times.[5]

-

Skin and Body Protection: A lab coat or other protective clothing is required. In cases of potential significant exposure, a chemical-resistant apron or suit may be necessary.[5]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[5]

Handling and Storage

-

Handling: Avoid generating dust. Use only non-sparking tools. Keep away from heat, sparks, and open flames.[5] Ground and bond containers and receiving equipment to prevent static discharge.[5] Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents. The compound may be light-sensitive and should be stored accordingly.[6]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.[5]

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

Experimental Protocols

General Synthetic Approach

A plausible synthetic route could involve the following key steps, derived from methodologies for similar compounds:

-

Preparation of a 6-methoxyindole precursor: This could start from commercially available materials and involve standard indole synthesis methods like the Fischer, Bischler, or Hemetsberger indole synthesis.[7]

-

Introduction of the aminomethyl group at the C3 position: This is a common functionalization for indoles. One potential method involves a Mannich-type reaction or the reduction of a 3-cyano or 3-nitrovinyl intermediate.

A specific, though not fully detailed, approach could adapt the synthesis of related 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives.[8] This would involve:

-

N-Cyanomethylation of 6-methoxyindole: Reaction of 6-methoxyindole with chloroacetonitrile in the presence of a base like sodium hydride.

-

Reduction of the nitrile: The resulting 1-(cyanomethyl)-6-methoxyindole can be reduced to the corresponding amine using a reducing agent like lithium aluminum hydride or through catalytic hydrogenation.

Note: These are generalized procedures and would require optimization for the specific synthesis of this compound. All synthetic work should be carried out by trained chemists in a properly equipped laboratory, following all safety precautions outlined in this guide.

Biological Activity and Signaling Pathways

The specific biological activity and signaling pathways of this compound are not well-documented in the public domain. However, the broader class of 6-methoxyindole derivatives has been investigated for various pharmacological activities.

-

Melatonin Receptor Agonism: Several 6-methoxyindole derivatives have been synthesized and shown to be potent agonists at melatonin receptors.[8] This suggests that this compound could potentially interact with the melatonergic system, which is involved in regulating circadian rhythms, sleep, and mood.

-

Serotonin Receptor Interaction: The indole scaffold is structurally similar to serotonin. Studies on related N,N-dimethyltryptamines (which share the indol-3-yl-methanamine core structure) show high binding affinities for various serotonin receptors, particularly 5-HT₁ₐ, 5-HT₁ₑ/₁բ, 5-HT₂ₐ, 5-HT₅ₐ, 5-HT₆, and 5-HT₇ subtypes.[9] The methoxy substitution on the indole ring is known to influence the affinity and selectivity for these receptors.[10][11]

-

Other Potential Activities: The 6-methoxyindole scaffold is present in molecules investigated for a range of other biological activities, including as inhibitors of tryptophan dioxygenase, T cell kinase, VEGFR-2, and HIV-1.[6] They have also been studied as potential anticancer and anti-inflammatory agents.[12]

Further in vitro and in vivo studies are necessary to elucidate the specific biological targets and signaling pathways of this compound.

Visualizations

Caption: Safe handling workflow for this compound.

Caption: Putative signaling pathways for this compound.

References

- 1. 6-METHOXY-1H-INDOL-3-METHYLAMINE | 887582-58-3 [chemicalbook.com]

- 2. 1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 887582-58-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 6-Methoxyindole | 3189-13-7 [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. goldbio.com [goldbio.com]

- 7. soc.chim.it [soc.chim.it]

- 8. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Solubility of (6-Methoxy-1H-indol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed quantitative solubility data for the specific compound (6-Methoxy-1H-indol-3-yl)methanamine (CAS: 887582-58-3) is limited. This guide provides a comprehensive overview based on the physicochemical properties of analogous compounds, theoretical considerations, and standardized experimental protocols for determining solubility.

Introduction

This compound is an indoleamine derivative. The indole scaffold is a core component of many biologically active compounds, including the neurotransmitter serotonin. The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and is therefore of paramount importance in drug discovery and development. This guide outlines the expected solubility profile of this compound, provides data for a structurally similar compound, and details a standard experimental protocol for solubility determination.

Theoretical Solubility Profile

The structure of this compound, featuring a polar primary amine group and a larger, more nonpolar methoxy-indole ring system, suggests a mixed solubility profile.

-

In aqueous media: The primary amine group is basic and can be protonated to form a more soluble salt at acidic pH. Therefore, its solubility in water is expected to be pH-dependent, with higher solubility at lower pH. However, the nonpolar indole ring will limit its overall aqueous solubility.

-

In organic solvents: The molecule's significant nonpolar character suggests it will be more soluble in polar organic solvents like ethanol, methanol, and DMSO, and less soluble in nonpolar solvents like hexane.

For a precise quantitative understanding, predictive models such as Quantitative Structure-Property Relationship (QSPR) models can be employed. These models use computational chemistry to correlate a compound's structural features with its physical properties, including solubility. A QSPR study could provide a reliable estimate of the solubility of this compound in various solvents.

Solubility Data for a Structurally Related Compound: 6-Methoxytryptamine

Due to the lack of specific data for this compound, we present the available qualitative data for the closely related compound, 6-Methoxytryptamine (CAS: 3610-36-4). This compound differs by an additional methylene group in the side chain. While indicative, these values are not a direct substitute for experimental data on the target compound.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | Moderately Soluble |

| Ethanol | Not specified | Soluble |

Experimental Protocol: Shake-Flask Method for Water Solubility (Based on OECD Guideline 105)

This protocol describes a standardized method for determining the water solubility of a compound.[1][2][3][4]

4.1. Principle

A surplus of the test substance is agitated in water at a predetermined temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

4.2. Materials and Apparatus

-

This compound (analytical grade)

-

Reagent-grade water

-

Thermostatically controlled shaker bath or magnetic stirrer with temperature control

-

Glass flasks with stoppers

-

Centrifuge (if necessary for phase separation)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

Calibrated pH meter

4.3. Procedure

-

Preliminary Test: To estimate the approximate solubility, add the substance in stepwise increasing amounts to a fixed volume of water in a flask. Shake vigorously after each addition and observe for dissolution. This helps in determining the appropriate amount of substance for the definitive test.[4]

-

Definitive Test: a. Add an excess amount of the substance (e.g., 5 times the estimated solubility) to triplicate flasks containing a known volume of water. b. Tightly stopper the flasks and place them in the thermostatically controlled shaker bath set to 20 ± 0.5 °C. c. Agitate the flasks until equilibrium is reached. A 24-hour agitation period is typical, but preliminary tests should confirm the time to equilibrium. d. After agitation, allow the flasks to stand at the test temperature to let the undissolved material settle.

-

Phase Separation: a. Separate the aqueous phase from the undissolved solid. Centrifugation at a controlled temperature is the preferred method.

-

Analysis: a. Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method. b. The pH of the saturated solution should also be measured and reported.

4.4. Data Reporting

The water solubility should be reported in units of mass per volume of solution (e.g., g/L or mg/mL) at the specified temperature. The mean value, standard deviation, and the analytical method used should be documented.

Visualizations

5.1. Experimental Workflow for Solubility Determination

References

Spectral Analysis of (6-Methoxy-1H-indol-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data for (6-Methoxy-1H-indol-3-yl)methanamine, a significant indole derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of a complete public dataset for this specific molecule, this document also includes information on closely related analogs to provide a comparative context for researchers. The guide details generalized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and includes a workflow diagram for the spectral analysis of synthesized compounds.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Indole) | ~8.1 | br s | - |

| H-7 | ~7.5 | d | ~8.5 |

| H-2 | ~7.2 | s | - |

| H-4 | ~6.9 | d | ~2.2 |

| H-5 | ~6.8 | dd | ~8.5, 2.2 |

| CH₂ | ~3.9 | s | - |

| OCH₃ | ~3.8 | s | - |

| NH₂ | ~1.5 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-7a | ~137 |

| C-6 | ~156 |

| C-3a | ~129 |

| C-2 | ~123 |

| C-7 | ~121 |

| C-3 | ~112 |

| C-5 | ~111 |

| C-4 | ~100 |

| OCH₃ | ~55 |

| CH₂ | ~35 |

Note: The data in Tables 1 and 2 are predicted values based on known spectral data of similar indole derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule based on their vibrational frequencies.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3400-3300 | Medium |

| N-H Stretch (Amine) | 3350-3250 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=C Stretch (Aromatic) | 1620-1580 | Medium-Strong |

| N-H Bend (Amine) | 1650-1580 | Medium |

| C-O Stretch (Aryl Ether) | 1275-1200 | Strong |

| C-N Stretch | 1250-1020 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M]⁺ | 176.22 |

| [M+H]⁺ | 177.23 |

| [M-NH₂]⁺ | 160.20 |

| [M-CH₂NH₂]⁺ | 146.18 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for indole derivatives. Specific parameters should be optimized for the instrument and sample in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of proton signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for indole derivatives).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

The residual solvent peak is used as an internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to approximately 0-200 ppm.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The data is typically presented as a plot of relative intensity versus the mass-to-charge ratio (m/z).

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and spectral characterization of a chemical compound like this compound.

Assessment of (6-Methoxy-1H-indol-3-yl)methanamine: A Data-Deficient Candidate for Targeted Therapeutic Research

Researchers and drug development professionals exploring novel therapeutic agents will find a significant lack of published data on the specific biological targets and pharmacological profile of (6-Methoxy-1H-indol-3-yl)methanamine (CAS 887582-58-3). Following a comprehensive review of scientific literature and patent databases, it is evident that this particular compound has not been the subject of in-depth biological investigation. While commercially available for research purposes, its mechanism of action, binding affinities, and potential therapeutic applications remain largely uncharacterized in the public domain.